molecular formula C23H22N2O4 B3209272 2-(4-ethoxyphenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide CAS No. 1058257-27-4

2-(4-ethoxyphenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide

Cat. No.: B3209272
CAS No.: 1058257-27-4
M. Wt: 390.4 g/mol
InChI Key: QAAWQZIFKJCRQE-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide is a synthetic acetamide derivative featuring a 4-ethoxyphenyl group linked to an indolin-6-yl scaffold modified with a furan-2-carbonyl moiety. This compound is structurally characterized by its dual aromatic systems (phenyl and indole) and the ethoxy substituent, which may enhance lipophilicity and influence receptor binding.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4/c1-2-28-19-9-5-16(6-10-19)14-22(26)24-18-8-7-17-11-12-25(20(17)15-18)23(27)21-4-3-13-29-21/h3-10,13,15H,2,11-12,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAAWQZIFKJCRQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CO4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-ethoxyphenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide is a member of a class of organic compounds that have garnered attention in medicinal chemistry due to their potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C19H20N2O3C_{19}H_{20}N_2O_3, with a molecular weight of approximately 320.38 g/mol. The structure features an indole moiety linked to a furan-2-carbonyl group, which is significant for its biological interactions.

The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of both furan and indole rings suggests that it may modulate metabolic pathways by binding to specific proteins involved in disease processes.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's disease. Studies have shown that similar compounds exhibit significant AChE inhibition with IC50 values in the micromolar range .
  • Antimicrobial Activity : Preliminary evaluations indicate that derivatives of this compound may possess antimicrobial properties, potentially effective against various pathogens. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.22 µg/mL .

Anticancer Activity

Recent studies have demonstrated promising antiproliferative effects against various human cancer cell lines. For example, compounds structurally related to this compound have shown significant activity in inhibiting cancer cell growth, with some exhibiting IC50 values lower than 50 µM .

Antimicrobial Evaluation

In vitro studies have assessed the antimicrobial efficacy of related compounds. For instance, derivatives showed synergistic effects when combined with established antibiotics like ciprofloxacin, enhancing their effectiveness against resistant strains of bacteria .

Case Studies

  • Neuroprotective Effects : A study focused on the neuroprotective potential of indole derivatives highlighted that certain modifications could enhance the inhibition of cholinesterases, thereby offering therapeutic benefits against Alzheimer's disease .
  • Antimicrobial Synergy : Another case study illustrated that specific derivatives demonstrated enhanced antimicrobial activity when used in combination with other agents, indicating potential for developing new treatment regimens against resistant bacterial strains .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity Type Target IC50 Value (µM) Reference
AChE InhibitionAcetylcholinesterase177.69
BChE InhibitionButyrylcholinesterase90.20
AntimicrobialVarious Pathogens0.22 - 0.25
Anticancer ActivityHuman Cancer Cell Lines<50

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with structurally related acetamide derivatives, focusing on substituent effects and reported activities:

Compound Name Key Substituents/Modifications Reported Activity/Properties Reference
2-(4-Ethoxyphenyl)-N-(1-(Furan-2-carbonyl)indolin-6-yl)acetamide 4-Ethoxyphenyl, furan-2-carbonyl, indolin-6-yl Not explicitly reported; inferred kinase/opioid activity
(E)-2-(1-(4-Ethoxybenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide 4-Ethoxybenzyl, quinolin-6-yl, indolin-3-ylidene Moderate activity (Value: 5.171)
2-{[3-Cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide Trifluoromethyl, sulfanyl, cyano, 4-fluorophenyl High lipophilicity; potential agrochemical use
N-(4-Hydroxyphenyl)acetamide 4-Hydroxyphenyl Ubiquitous intermediate; low bioactivity
2-Chloro-N-(4-fluorophenyl)acetamide Chloro, 4-fluorophenyl Intermediate for heterocyclic synthesis
Isobutyryl fentanyl Phenylethyl-piperidinyl, isobutyryl Potent opioid agonist (µ-opioid)

Key Observations:

Substituent Effects on Bioactivity: The 4-ethoxyphenyl group in the target compound and its analog enhances lipophilicity compared to polar groups like 4-hydroxyphenyl . This modification may improve membrane permeability and target engagement. The furan-2-carbonyl group in the target compound contrasts with the quinolin-6-yl moiety in , which is associated with π-π stacking in kinase inhibition. Furan’s oxygen may favor hydrogen bonding, while quinoline’s nitrogen contributes to basicity .

Structural Analogies to Opioid Derivatives :

  • Compounds like Isobutyryl fentanyl share the acetamide backbone but differ in substituents (e.g., piperidinyl-phenylethyl groups), which confer µ-opioid receptor selectivity. The target compound lacks these opioid-specific motifs, suggesting divergent pharmacological targets.

Role of Heterocycles: The indolin-6-yl scaffold in the target compound is distinct from the indolin-3-ylidene in , where conjugation with a quinoline system may alter electron distribution and binding kinetics.

Synthetic Utility :

  • Simpler analogs like 2-Chloro-N-(4-fluorophenyl)acetamide serve as intermediates for heterocyclic synthesis, whereas the target compound’s complexity implies a specialized therapeutic or research application.

Research Findings and Implications

  • Kinase Inhibition Potential: Analogous indole-acetamide derivatives (e.g., ) demonstrate kinase inhibitory activity, with substituents like quinolin-6-yl enhancing potency. The target compound’s furan-2-carbonyl group may similarly modulate ATP-binding pockets in kinases .
  • Opioid Receptor Interactions: While structurally distinct from fentanyl analogs , the indole scaffold in the target compound could interact with non-opioid G-protein-coupled receptors (GPCRs), warranting further study.
  • Metabolic Stability : The ethoxy group may confer slower oxidative metabolism compared to methyl or hydroxyl analogs, as seen in , but this requires validation via pharmacokinetic studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-ethoxyphenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide
Reactant of Route 2
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2-(4-ethoxyphenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide

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